(3-azidopropyl)phosphonic acid
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Overview
Description
(3-azidopropyl)phosphonic acid is an organophosphorus compound with the molecular formula C3H8N3O3P. It contains both azide and phosphonic acid functional groups, making it a versatile compound in various chemical reactions and applications. The presence of these functional groups allows for diverse reactivity, making it valuable in materials science, surface chemistry, and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-azidopropyl)phosphonic acid typically involves a multi-step process. One common method is the reaction of diethyl 3-bromopropylphosphonate with sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-azidopropyl)phosphonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Click Chemistry: The azide group is a key component in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Phosphonate Reactions: The phosphonic acid group can undergo reactions typical of phosphonates, such as esterification and condensation reactions.
Common Reagents and Conditions
Sodium Azide: Used in the initial synthesis step.
Alkynes: React with the azide group in click chemistry.
Alcohols: Can react with the phosphonic acid group to form esters.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azide group.
Phosphonate Esters: Formed through esterification reactions.
Scientific Research Applications
(3-azidopropyl)phosphonic acid has a wide range of applications in scientific research:
Materials Science: Used in surface modifications and nanoparticle functionalization due to its reactive azide and phosphonic acid groups.
Chemistry: Employed in the synthesis of novel materials and as a reagent in various organic reactions.
Biology and Medicine:
Industry: Utilized in the development of new materials with specific properties, such as enhanced adhesion or reactivity.
Mechanism of Action
The mechanism of action of (3-azidopropyl)phosphonic acid is primarily based on the reactivity of its functional groups:
Azide Group: Participates in click chemistry and can be reduced to form amines, which can further react with various substrates.
Phosphonic Acid Group: Acts as a ligand in coordination chemistry and can form strong bonds with metal ions, making it useful in catalysis and surface modifications.
Comparison with Similar Compounds
Similar Compounds
(3-aminopropyl)phosphonic acid: Contains an amino group instead of an azide group.
(3-bromopropyl)phosphonic acid: Contains a bromine atom instead of an azide group. It is used as an intermediate in the synthesis of other organophosphorus compounds.
Uniqueness
(3-azidopropyl)phosphonic acid is unique due to the presence of both azide and phosphonic acid groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
1001163-19-4 |
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Molecular Formula |
C3H8N3O3P |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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